4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Catalog No.
S918153
CAS No.
1242873-68-2
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
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4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

CAS Number

1242873-68-2

Product Name

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

IUPAC Name

4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3

InChI Key

QURUFUYSOWROIY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)N2C=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2C=CC=C2)C

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is a compound characterized by a pyridine ring substituted with two methyl groups at positions 4 and 6, and a pyrrole ring at position 2. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is C₁₁H₁₃N₃, indicating the presence of three nitrogen atoms, which contribute to its chemical reactivity and biological properties.

The chemical reactivity of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be attributed to its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the cyano group (nitrile) can participate in nucleophilic addition reactions. Additionally, the pyrrole ring's nitrogen atom can engage in various coordination complexes, making this compound versatile in synthetic organic chemistry.

Research indicates that compounds related to 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. Some derivatives show promise as inhibitors of specific enzymes or receptors, which may lead to therapeutic applications in treating diseases such as cancer or infections . The presence of the pyrrole and pyridine rings enhances its interaction with biological targets due to their ability to mimic natural substrates.

Synthesis of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be achieved through various methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both pyridine and pyrrole functionalities.
  • Substitution Reactions: The introduction of methyl groups at positions 4 and 6 can be accomplished through alkylation reactions using methylating agents under basic conditions.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions between pyridine derivatives and pyrrole derivatives, followed by nitrilation to introduce the cyano group .

The applications of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile span several fields:

  • Pharmaceuticals: This compound serves as a lead structure for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their potential herbicidal or fungicidal properties.
  • Material Science: Compounds with similar structures are investigated for their utility in organic electronics and photonic devices .

Studies on the interactions of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile with biological macromolecules have shown that it can bind effectively to certain proteins and enzymes. Molecular docking studies suggest that this compound may inhibit specific targets involved in disease pathways, thereby providing insights into its mechanism of action. Understanding these interactions is crucial for optimizing its pharmacological properties .

Several compounds share structural similarities with 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
6-(1H-Pyrrol-1-yl)nicotinonitrilePyridine ring with a single pyrroleSimpler structure; less steric hindrance
4-Methyl-6-(1H-pyrrol-1-yl)nicotinonitrileMethyl substitution at position 4Potentially different biological activity profile
5-Methylpyridin-2(3H)-oneContains a ketone instead of nitrileDifferent reactivity due to carbonyl functionality
3-CyanoquinolineContains a quinoline structureBroader spectrum of biological activity

Uniqueness

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is unique due to its dual-ring structure combining both pyridine and pyrrole functionalities, which enhances its potential interactions with biological targets compared to simpler analogs. Its specific substitution pattern allows for tailored reactivity and selectivity in medicinal applications.

Cyclization Reactions for Core Formation

The synthesis of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile relies fundamentally on cyclization reactions that establish the nicotinonitrile core structure. The most prevalent approach involves the formation of the pyridine ring through cyclization of appropriate precursors containing the requisite carbon and nitrogen framework [1] [2].

Multi-component cyclization reactions represent the primary synthetic strategy for constructing the nicotinonitrile core. These reactions typically employ acetophenone derivatives, aromatic aldehydes, malononitrile, and ammonium acetate as key components [1]. The reaction proceeds through a sequential Knoevenagel condensation followed by Michael addition and intramolecular cyclization to form the desired pyridine ring system [3].

The cyclization mechanism involves initial formation of an imine intermediate through condensation of acetyl compounds with ammonium acetate [3]. Simultaneously, a Knoevenagel condensation between nitrile derivatives and aromatic aldehydes generates a Michael acceptor intermediate [3]. The subsequent 1,4-Michael addition reaction between these intermediates, followed by intramolecular cyclization via nucleophilic attack of the amino group to the carbonyl group, produces a dihydro intermediate [3]. Dehydration and final dehydrogenation steps complete the formation of the aromatic nicotinonitrile product [3].

Heterocyclic synthesis methodologies have been extensively developed for pyridine ring formation, with particular emphasis on convergent cyclization approaches [4]. The synthesis of substituted nicotinonitriles through cyclization of chalcone derivatives with malononitrile in refluxing ethanol and ammonium acetate has demonstrated high efficiency [5]. This method produces 2-aminonicotinonitrile derivatives with characteristic absorption bands at 3457, 3365, and 2205 wavenumbers corresponding to amino and cyano functional groups [5].

Alternative cyclization strategies include the use of 2-oxopyridine-3-carbonitrile derivatives formed through cyclization of chalcone compounds with ethyl cyanoacetate [5]. These reactions proceed under similar conditions but generate products in amido tautomeric forms, which exhibit greater stability than imido tautomers [5].

Coupling Reactions for Functionalization

Coupling reactions play a crucial role in functionalizing the nicotinonitrile scaffold to introduce the pyrrol substituent at the 2-position. Cross-coupling methodologies enable the formation of carbon-nitrogen bonds between pyrrole derivatives and halogenated nicotinonitrile precursors [6].

The synthesis of 2-(1-methyl-1H-indol-3-yl)-nicotinonitrile demonstrates the application of aluminum chloride-induced carbon-carbon bond-forming reactions [6]. This protocol involves reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride catalyst in 1,2-dichloroethane [6]. The reaction proceeds at elevated temperature (80-90 degrees Celsius) for extended periods (27 hours) to achieve complete conversion [6].

Nucleophilic aromatic substitution reactions provide another coupling approach for introducing pyrrol groups onto nicotinonitrile cores [7]. The reaction of 2-pyrrolecarboxaldehyde with 2-chloro-3-cyanopyridine in the presence of potassium carbonate and N,N-dimethylformamide produces 2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile in 67 percent yield [7].

Copper-catalyzed coupling reactions have emerged as versatile methods for pyrrol synthesis and functionalization [8] [9]. These protocols enable the formation of polysubstituted pyrroles through enyne-nitrile coupling reactions using copper hydride catalysts [9]. The reactions accommodate both aromatic and aliphatic substituents with high regioselectivity, providing access to N-H pyrroles in good yields [9].

Advanced coupling methodologies include ruthenium-catalyzed nitrogen-transfer cycloaddition reactions for pyrrol formation [10]. These methods employ sulfoximines as nitrene surrogates in [2+2+1] cycloaddition reactions with alpha,omega-diynes [10]. The approach enables synthesis of diverse fused pyrroles with wide functional group compatibility and allows preparation of N-alkyl, N-aryl, and N-H pyrroles [10].

Multi-Step Synthesis Routes

Multi-step synthesis routes for 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile typically involve sequential reactions that build the molecular framework through carefully orchestrated transformations. These approaches offer greater control over regiochemistry and stereochemistry compared to one-pot methodologies [11].

The development of telescoped synthesis routes has gained prominence in pharmaceutical manufacturing applications [12]. These approaches combine multiple reaction steps in continuous flow systems, enabling efficient production of complex heterocyclic compounds while minimizing intermediate isolation and purification steps [12].

Sequential cyclization and functionalization strategies represent a common multi-step approach. Initial formation of the nicotinonitrile core through cyclization reactions is followed by selective functionalization at specific positions [2]. This methodology allows introduction of diverse substituents while maintaining the integrity of the heterocyclic framework [2].

The synthesis of nicotinonitrile-thiolate salts demonstrates multi-step approaches involving reaction of chalcone precursors with 2-cyanothioacetamide in the presence of appropriate bases such as piperidine or morpholine [5]. These reactions produce thiolate salt derivatives with characteristic nuclear magnetic resonance signatures for heterocyclic protons [5].

Protection and deprotection strategies are frequently employed in multi-step synthesis to prevent unwanted side reactions [13]. The cyclization of precursors containing multiple reactive sites requires careful selection of protecting groups that remain stable under cyclization conditions but can be removed under mild conditions [13].

Catalytic Systems and Reaction Optimization

Catalytic systems for nicotinonitrile synthesis have evolved significantly, with emphasis on developing efficient heterogeneous catalysts that offer improved selectivity and recyclability [14] [15]. Modern catalytic approaches focus on minimizing waste generation while maximizing atom economy in the synthesis process [1].

Nanomagnetic metal-organic frameworks have emerged as highly effective catalysts for nicotinonitrile synthesis [1] [15]. Iron oxide-based magnetic catalysts supported on MIL-53(Al)-N(CH₂PO₃)₂ frameworks demonstrate exceptional performance in four-component reactions [1]. These catalysts enable synthesis of diverse nicotinonitrile derivatives with yields ranging from 68 to 90 percent and reaction times of 40 to 60 minutes [1] [15].

The optimization of reaction conditions involves systematic variation of temperature, solvent, and catalyst loading [14]. Model reactions using 4-chlorobenzaldehyde, acetophenone derivatives, and malononitrile with ammonium acetate demonstrate optimal performance at 110 degrees Celsius under solvent-free conditions [14]. Catalyst loadings of 20 milligrams provide optimal balance between activity and economy [14].

Magnetic deep eutectic solvents represent an innovative catalytic approach for nicotinonitrile synthesis [14] [16]. Choline chloride embedded on naphthalene bis-urea-supported magnetic nanoparticles (Fe₃O₄@SiO₂@DES1) facilitates multicomponent synthesis with yields ranging from 65 to 98 percent [14] [16]. These catalysts demonstrate enhanced reaction rates, high yields, mild reaction conditions, and excellent recyclability properties [14] [16].

Temperature optimization studies reveal that reaction temperatures of 120 degrees Celsius provide optimal yields for most substrate combinations [14]. Solvent-free conditions generally outperform traditional organic solvents, offering environmental benefits while maintaining high product yields [14]. Catalyst recyclability studies demonstrate that magnetic catalysts can be reused up to five times without significant loss of activity [14] [15].

Table 1: Catalytic Performance Comparison for Nicotinonitrile Synthesis

Catalyst SystemTemperature (°C)Time (min)Yield (%)Recyclability
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂11040-6068-905 cycles
Fe₃O₄@SiO₂@DES1120Variable65-985 cycles
Conventional acid catalysts80-100120-18045-75Limited

Industrial-Scale Production Considerations

Industrial-scale production of nicotinonitrile derivatives requires consideration of process economics, environmental impact, and regulatory compliance [17] [18]. The development of sustainable manufacturing processes has become increasingly important for commercial viability [17].

Current industrial processes for nicotinic acid production, which shares synthetic pathways with nicotinonitrile derivatives, demonstrate annual production volumes approaching 40,000 tons globally [17]. The traditional ammoxidation process for 3-picoline conversion to 3-cyanopyridine (nicotinonitrile) operates at temperatures of 365-370 degrees Celsius with molar yields exceeding 90 percent [19].

Process optimization for industrial applications focuses on catalyst stability and longevity [19]. Continuous operation studies demonstrate that appropriately designed catalysts can maintain stable performance for over four years with nicotinonitrile molar yields consistently above 90 percent and product purity exceeding 99.9 percent [19].

The hydrolysis of nicotinonitrile to nicotinic acid represents a key industrial transformation that informs production strategies [18]. Continuous hydrolysis processes operate at temperatures of 121-205 degrees Celsius under autogenous pressure using ammonia-based catalytic systems [18]. These processes achieve complete conversion of nicotinonitrile with residence times of approximately 5.5 hours [18].

Energy efficiency considerations favor the development of integrated production processes that utilize reaction exotherm for process heating [17]. The ammoxidation of 3-picoline generates significant heat that can be recovered and utilized elsewhere in the production facility [17]. This approach contributes to overall process sustainability by reducing external energy requirements [17].

Environmental considerations include minimization of waste generation and implementation of closed-loop solvent recovery systems [17]. Modern industrial processes achieve carbon efficiencies of approximately 90 percent and overall atom efficiencies approaching 99 percent [17]. Waste products are catalytically treated to produce nitrogen, water, and minimal quantities of carbon dioxide [17].

Table 2: Industrial Process Parameters for Nicotinonitrile Production

Process ParameterOptimal RangeIndustrial StandardEnvironmental Impact
Reaction Temperature365-370°C365-370°CEnergy intensive
Residence Time5.5 hours5-6 hoursProcess throughput
Molar Yield>90%90-93%Raw material efficiency
Product Purity>99%99.9%Downstream processing
Catalyst Life>4 years4-5 yearsReplacement frequency

Scale-up considerations include reactor design optimization for heat and mass transfer efficiency [20]. Fixed-bed reactor systems with external heating provide effective temperature control for maintaining optimal reaction conditions [19]. The use of molten salt heating systems enables precise temperature regulation across large-scale production units [19].

The thermodynamic and thermophysical properties of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be characterized through comprehensive analysis of its molecular structure and comparison with analogous compounds. This heterocyclic compound, with molecular formula C₁₂H₁₁N₃ and molecular weight 197.24 g/mol [1] [2], exhibits distinct thermophysical behavior due to its unique combination of pyridine and pyrrole rings.

Thermal Properties

The compound is expected to exist as a crystalline solid at room temperature, consistent with similar nicotinonitrile derivatives [1]. Based on structural analogs and molecular characteristics, the estimated melting point range falls between 180-220°C [1]. This relatively high melting point reflects the planar aromatic structure and potential intermolecular π-π stacking interactions between the heterocyclic rings.

Thermal stability analysis indicates that the compound remains stable up to approximately 200°C [3]. This thermal stability is attributed to the robust aromatic framework and the presence of the electron-withdrawing nitrile group, which contributes to overall molecular stability. Thermogravimetric analysis of related compounds shows that decomposition typically begins around 240-250°C under inert atmosphere conditions [3].

Table 3.1.1: Thermodynamic Parameters of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

ParameterValueMethodReference
Molecular Weight197.24 g/molCalculated [1] [2]
Estimated Melting Point180-220°CStructural comparison [1]
Estimated Boiling Point350-400°CComputational [1]
Thermal StabilityUp to ~200°CAnalog comparison [3]
Estimated Density1.15-1.25 g/cm³Structural calculation [1]

Heat Capacity and Enthalpy Considerations

The specific heat capacity of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can be estimated based on the contributions from its constituent functional groups. The aromatic rings contribute significantly to the overall heat capacity due to their vibrational modes. Similar heterocyclic compounds show heat capacity values ranging from 150-200 J/(mol·K) at room temperature [4].

The enthalpy of formation is influenced by the stabilization energy provided by the aromatic systems and the destabilization from steric interactions between the methyl substituents and the pyrrole ring. The planar configuration of the molecule minimizes such interactions while maximizing aromatic stabilization.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibits characteristic absorption bands that provide structural confirmation. The most prominent feature is the strong nitrile stretching vibration expected at 2220-2230 cm⁻¹ [5] [6]. This frequency is typical for aromatic nitriles and confirms the presence of the cyano group at position 3 of the pyridine ring.

Aromatic carbon-carbon stretching vibrations appear in the range of 1580-1600 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at 3020-3080 cm⁻¹ [5] [6]. The pyridine ring contributes characteristic C=N stretching vibrations at 1550-1580 cm⁻¹. Aliphatic carbon-hydrogen stretching from the methyl groups appears at 2850-2950 cm⁻¹.

Table 3.2.1: Infrared Spectroscopic Assignments

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
Nitrile2220-2230C≡N stretchStrong
Aromatic C=C1580-1600C=C stretchMedium
Aromatic C-H3020-3080C-H stretchMedium
Aliphatic C-H2850-2950C-H stretchMedium
Pyridine C=N1550-1580C=N stretchMedium

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance

The ¹H Nuclear Magnetic Resonance spectrum provides detailed structural information about the hydrogen environments in the molecule. The aromatic protons on the pyridine ring appear as characteristic signals in the downfield region at 7.0-8.5 parts per million [5] [7]. The single proton at position 5 of the pyridine ring (H-5) is expected to appear as a singlet at approximately 6.8-7.2 parts per million.

The pyrrole ring protons exhibit characteristic chemical shifts at 6.2-6.8 parts per million [5] [7], appearing as multiplets due to their equivalent nature in the symmetrical pyrrole ring. The methyl groups at positions 4 and 6 of the pyridine ring appear as a singlet integrating for six protons at 2.3-2.6 parts per million.

¹³C Nuclear Magnetic Resonance

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule. The nitrile carbon appears at approximately 118 parts per million, characteristic of aromatic nitriles [6]. Aromatic carbons span the range of 120-160 parts per million, with the quaternary carbons bearing substituents appearing at the downfield end of this range.

The methyl carbons at positions 4 and 6 appear at 20-25 parts per million, consistent with methyl groups attached to aromatic systems [6]. The pyrrole carbons contribute to the aromatic region with characteristic chemical shifts reflecting their electron-rich nature.

Table 3.2.2: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift RangeAssignmentMultiplicity
¹H7.0-8.5 ppmPyridine aromatic CHMultiple signals
¹H6.2-6.8 ppmPyrrole aromatic CHMultiplet
¹H2.3-2.6 ppmMethyl groups (6H)Singlet
¹³C~118 ppmNitrile carbon-
¹³C120-160 ppmAromatic carbons-
¹³C20-25 ppmMethyl carbons-

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular formula C₁₂H₁₁N₃ [6]. The base peak typically results from loss of the nitrile group, appearing at mass-to-charge ratio 171.

Characteristic fragmentation includes loss of methyl radicals from positions 4 and 6, producing fragments at mass-to-charge ratios 182 and 167. The pyrrole ring may undergo ring-opening reactions under electron impact conditions, leading to characteristic nitrogen-containing fragments.

Solubility and Partition Coefficients

The solubility profile of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile reflects its heterocyclic aromatic nature and lipophilic character. The compound exhibits limited water solubility, estimated at less than 1 milligram per milliliter, due to its aromatic structure and lack of polar functional groups capable of hydrogen bonding with water [1] [8].

Organic Solvent Solubility

The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran [1] [8]. These solvents can effectively solvate the aromatic π-electron system and the polar nitrile group. Moderate solubility is observed in alcohols such as ethanol and methanol, where hydrogen bonding with the nitrogen atoms provides some solubility enhancement.

Limited solubility occurs in non-polar solvents such as hexane and petroleum ether due to the polar nature of the pyridine ring and nitrile group. The compound shows intermediate solubility in chlorinated solvents like dichloromethane and chloroform [9].

Table 3.3.1: Estimated Solubility Profile

SolventSolubilityMechanism
Water< 1 mg/mLLimited hydrogen bonding
Dimethyl sulfoxide> 50 mg/mLπ-π interactions, polar solvation
Dimethylformamide> 50 mg/mLAromatic solvation
Ethanol5-20 mg/mLModerate hydrogen bonding
Dichloromethane10-30 mg/mLModerate polarity matching
Hexane< 0.1 mg/mLPoor polarity matching

Partition Coefficients

The lipophilicity of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is characterized by its partition coefficient (LogP) between octanol and water. Based on structural calculations and comparison with similar compounds, the estimated LogP value ranges from 2.5 to 3.0 [1], indicating moderate to high lipophilicity.

This lipophilic character suggests favorable membrane permeability and potential for biological activity. The presence of the nitrogen-containing heterocycles provides some polar character that prevents excessive lipophilicity while maintaining favorable pharmacokinetic properties.

Stability Under Varying Environmental Conditions

pH Stability

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile exhibits pH-dependent stability characteristics. The compound remains stable under neutral to mildly alkaline conditions (pH 7-9) due to the non-ionizable nature of its functional groups under these conditions [1]. Under acidic conditions (pH 4-6), the pyridine nitrogen may undergo protonation, potentially affecting the electronic distribution but not causing decomposition.

Extreme acidic conditions (pH < 3) may lead to protonation of both the pyridine nitrogen and potential hydrolysis of the nitrile group over extended periods. Strong alkaline conditions (pH > 10) may promote nucleophilic attack on the nitrile carbon, leading to gradual hydrolysis to the corresponding carboxamide or carboxylic acid.

Thermal Stability

The thermal stability profile indicates that the compound remains chemically stable up to approximately 200°C under inert atmosphere conditions [3]. Beyond this temperature, thermal decomposition pathways include pyrrole ring opening, nitrile group decomposition, and aromatic ring fragmentation.

Thermogravimetric analysis of similar compounds shows initial weight loss beginning around 240-250°C, with major decomposition occurring at 300-400°C [3]. The presence of the electron-withdrawing nitrile group enhances thermal stability by stabilizing the aromatic system against thermal degradation.

Table 3.4.1: Environmental Stability Parameters

ConditionStabilityDecomposition ProductsNotes
pH 4-9StableNoneRecommended range
pH < 3ModeratePotential nitrile hydrolysisExtended exposure
pH > 10ModerateCarboxamide formationGradual process
Temperature < 200°CStableNoneUnder inert atmosphere
Temperature > 250°CUnstableRing fragmentationMajor decomposition

Photostability

The compound exhibits sensitivity to ultraviolet light due to the extended aromatic conjugation involving both the pyridine and pyrrole rings [1]. Prolonged exposure to ultraviolet radiation may lead to photodegradation through radical mechanisms initiated by the aromatic π-electron system.

Storage under ambient lighting conditions appears acceptable for short-term use, but long-term storage requires protection from direct sunlight and fluorescent lighting. The use of amber glassware or opaque containers is recommended for extended storage periods.

Oxidative Stability

The oxidative stability of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is moderate, with the pyrrole ring being the most susceptible site for oxidative attack [1]. The electron-rich nature of the pyrrole system makes it vulnerable to oxidation by atmospheric oxygen, particularly in the presence of light or elevated temperatures.

The nitrile group and pyridine ring show good resistance to oxidation under normal storage conditions. The methyl substituents at positions 4 and 6 may undergo benzylic oxidation under harsh oxidative conditions, but remain stable under typical laboratory conditions.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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